molecular formula C10H9ClN2O2 B1295446 Ethyl 2-chloro-3-cyano-6-methylisonicotinate CAS No. 40108-12-1

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Cat. No. B1295446
CAS RN: 40108-12-1
M. Wt: 224.64 g/mol
InChI Key: XUXBHWPRQGVLRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of various starting materials to introduce cyano, ethyl, and other substituent groups onto a nicotinate or related core structure. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was achieved and its structure confirmed by XRD, GC–MS analysis, element analysis, and NMR spectroscopy . Another compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . These methods suggest that the synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate could potentially be carried out through similar pathways involving the reaction of ethyl cyanoacetate with appropriate reagents to introduce the chloro and methyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-chloro-3-cyano-6-methylisonicotinate has been determined using various spectroscopic techniques. For example, the structure of a novel ethyl nicotinate derivative was elucidated using XRD and NMR . In another study, the molecular structure and interactions of a novel ethyl acrylate were analyzed using NMR, UV–Visible, FT-IR, and mass spectroscopy, combined with DFT and QTAIM theoretical approaches . These analyses provide a framework for understanding the molecular structure of Ethyl 2-chloro-3-cyano-6-methylisonicotinate, which would likely involve similar spectroscopic and theoretical methods to determine its geometry and electronic structure.

Chemical Reactions Analysis

The chemical reactivity of compounds containing cyano and ethyl groups has been explored through various analyses. For instance, a detailed chemical reactivity analysis was performed on a novel ethyl acrylate, which included NBO analysis, electrophilic charge transfer calculations, and local reactivity descriptors to determine reactive sites within the molecule . These studies can inform the potential chemical reactions that Ethyl 2-chloro-3-cyano-6-methylisonicotinate might undergo, such as nucleophilic addition reactions due to the presence of the cyano group, which is a strong electrophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through experimental and theoretical methods. The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized using IR, UV, and NMR spectroscopy, and its solid-state structure was determined by X-ray crystallography . These characterizations provide insights into the physical properties such as melting point, solubility, and crystalline structure, as well as chemical properties like acidity, basicity, and reactivity, which could be extrapolated to Ethyl 2-chloro-3-cyano-6-methylisonicotinate.

Scientific Research Applications

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds have been synthesized and screened for different pharmacological activities .

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds have been synthesized and screened for different pharmacological activities .

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds have been synthesized and screened for different pharmacological activities .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)7-4-6(2)13-9(11)8(7)5-12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXBHWPRQGVLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193152
Record name Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

CAS RN

40108-12-1
Record name Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester
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Record name 40108-12-1
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Record name Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE
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